molecular formula C15H21N3O2S2 B6517670 N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869076-64-2

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6517670
CAS No.: 869076-64-2
M. Wt: 339.5 g/mol
InChI Key: CPBFTTYXFDVRMB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a thieno[3,2-d]pyrimidine core, which is a heterocyclic aromatic structure, and is modified with a cyclopentyl group and an acetamide moiety[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidine core[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the pyrimidine ring[{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... Subsequent functionalization introduces the cyclopentyl and acetamide groups[{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[3,2-d]pyrimidine core to its oxidized derivatives.

  • Reduction: Reduction of the pyrimidine ring or substituents.

  • Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized thieno[3,2-d]pyrimidines, reduced pyrimidines, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be explored for treating various diseases.

Industry: In the material science industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidines: These compounds share the same core structure but may have different substituents.

  • Pyrimidines: Other pyrimidine derivatives with varying functional groups.

  • Acetamides: Compounds containing the acetamide group with different aromatic or aliphatic substituents.

Uniqueness: N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of the thieno[3,2-d]pyrimidine core, cyclopentyl group, and acetamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-2-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-4-6-10/h10H,2-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBFTTYXFDVRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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